
1,1-Dihydroxypropan-2-one
描述
1,1-Dihydroxypropan-2-one, also known as dihydroxyacetone (DHA), is a small molecule that has gained significant attention in the scientific community due to its unique properties. DHA is a colorless, odorless, and water-soluble compound that is commonly used in the cosmetic industry as a self-tanning agent. However, recent studies have shown that DHA has potential applications in various fields, including scientific research.
科学研究应用
Membrane Distillation in Separation Processes
Wang Shichang (2008) explored the separation of 1,2-dihydroxypropane from its aqueous solution using vacuum membrane distillation. The study found that permeation flux increased with vacuum degree, feed flow, and feed temperature, while retention rate decreased under similar conditions, demonstrating the feasibility of this method for separating 1,2-dihydroxypropane (Wang Shichang, 2008).
Hydrothermal Degradation and Kinetics
Bonn, Rinderer, and Bobleter (1985) studied the equilibrium of 1,3-dihydroxy-2-propanone and its dehydration reaction to methylglyoxal under hydrothermal conditions. This research provides insights into the reaction mechanism for these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).
Catalysis and Enantioselective Hydrogenation
Cesarotti et al. (1993) synthesized various 3-O-substituted 1,3-dihydroxypropan-2-ones, reducing them to optically active glycerols using chiral Ru complexes. This research contributes to understanding the role of 1,3-dihydroxypropan-2-ones in asymmetric synthesis (Cesarotti, Antognazza, Pallavicini, & Villa, 1993).
Synthesis of Derivatives
Kubota et al. (1977) synthesized new 1,3-dithiane-2-thione derivatives from bismesylates of substituted 1,3-dihydroxypropanes. The findings are important for understanding the synthesis and properties of these derivatives (Kubota, Taniguchi, Eto, & Maekawa, 1977).
Zeolite Catalysis in Alcohol Dehydration
Jacobs, Tielen, and Uytterhoeven (1977) investigated alcohol dehydration over alkali cation-exchanged zeolites X and Y. The study provides valuable information on the catalytic processes and reaction mechanisms involved (Jacobs, Tielen, & Uytterhoeven, 1977).
Cooperative Transformation in Catalysis
Dai et al. (2015) prepared a CuNiAlOx catalyst for transforming biomass-based alcohols, such as glycerol, directly into 1,3-dihydroxypropan-2-one. This study is significant for understanding catalytic processes in biomass conversion (Dai, Cui, Yuan, Deng, & Shi, 2015).
属性
CAS 编号 |
1186-47-6 |
|---|---|
产品名称 |
1,1-Dihydroxypropan-2-one |
分子式 |
C3H6O3 |
分子量 |
90.08 g/mol |
IUPAC 名称 |
1,1-dihydroxypropan-2-one |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3 |
InChI 键 |
UOQFZGVGGMHGEE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(O)O |
规范 SMILES |
CC(=O)C(O)O |
同义词 |
methylglyoxal hydrate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

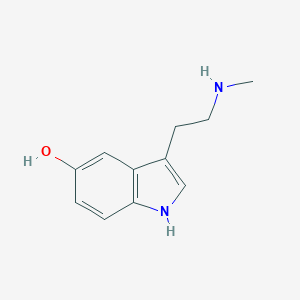

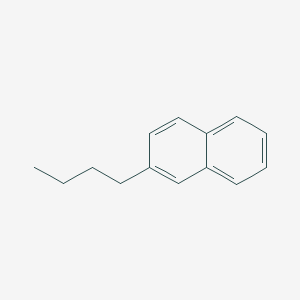
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)
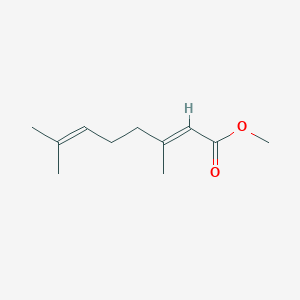
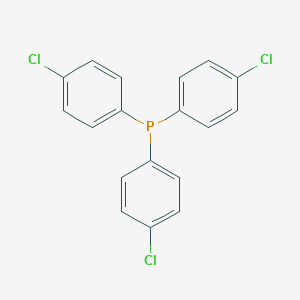
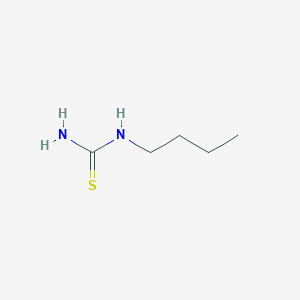
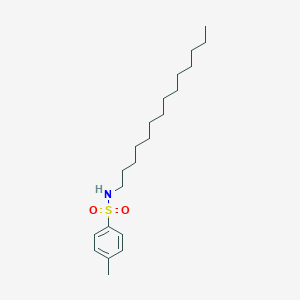
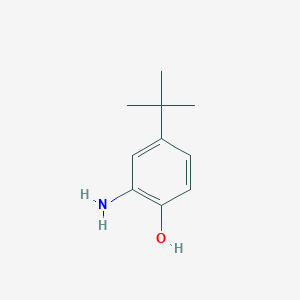
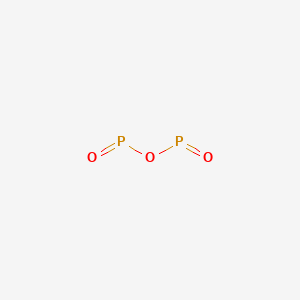
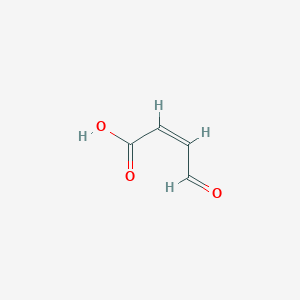
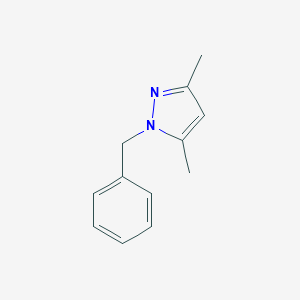
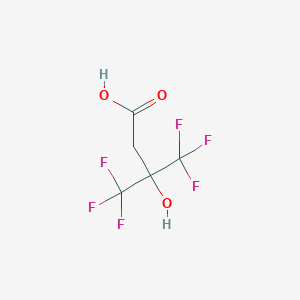
![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)